molecular formula C16H17Cl2N5O3 B11831115 N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

Cat. No.: B11831115
M. Wt: 398.2 g/mol
InChI Key: BSNIYABGKKFOHO-UHFFFAOYSA-N
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Description

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide is a complex organic compound that features a dichlorobenzyl group, a nitropyridine moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dichlorobenzylamine, which is then reacted with 2-chloro-3-nitropyridine under nucleophilic substitution conditions. The resulting intermediate is further reacted with ethylenediamine to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide is unique due to its combination of a dichlorobenzyl group, a nitropyridine moiety, and an acetamide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H17Cl2N5O3

Molecular Weight

398.2 g/mol

IUPAC Name

N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide

InChI

InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22)

InChI Key

BSNIYABGKKFOHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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